molecular formula C7H9N3O B13016822 1-(2-Amino-6-methylpyrimidin-4-yl)ethanone CAS No. 7471-55-8

1-(2-Amino-6-methylpyrimidin-4-yl)ethanone

Cat. No.: B13016822
CAS No.: 7471-55-8
M. Wt: 151.17 g/mol
InChI Key: ZXZRFUHHIPJFTI-UHFFFAOYSA-N
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Description

1-(2-Amino-6-methylpyrimidin-4-yl)ethanone is an organic compound with the molecular formula C7H9N3O and a molecular weight of 151.166 g/mol . This compound is characterized by a pyrimidine ring substituted with an amino group at the 2-position and a methyl group at the 6-position, along with an ethanone group at the 4-position. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound.

Preparation Methods

The synthesis of 1-(2-Amino-6-methylpyrimidin-4-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-6-methylpyrimidine with acetic anhydride under controlled conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-amino-6-methylpyrimidine and acetic anhydride.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene.

    Procedure: The 2-amino-6-methylpyrimidine is dissolved in the solvent, and acetic anhydride is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours.

    Workup: After completion, the reaction mixture is cooled, and the solvent is evaporated.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Amino-6-methylpyrimidin-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amino group at the 2-position can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

    Condensation: The ethanone group can participate in condensation reactions with aldehydes or ketones to form various condensation products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to optimize reaction rates and yields.

Scientific Research Applications

1-(2-Amino-6-methylpyrimidin-4-yl)ethanone has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-methylpyrimidin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The amino and ethanone groups allow the compound to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

1-(2-Amino-6-methylpyrimidin-4-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

7471-55-8

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

1-(2-amino-6-methylpyrimidin-4-yl)ethanone

InChI

InChI=1S/C7H9N3O/c1-4-3-6(5(2)11)10-7(8)9-4/h3H,1-2H3,(H2,8,9,10)

InChI Key

ZXZRFUHHIPJFTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N)C(=O)C

Origin of Product

United States

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